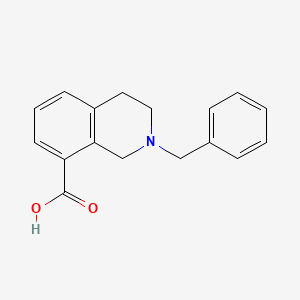
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Übersicht
Beschreibung
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives are complex and involve multiple steps . One of the commonly used reactions is the isomerization of the iminium intermediate (exo/endo isomerization) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Design
- Benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, a series designed by extending the aromatic system of Tetrahydroisoquinoline carboxylic acid (Tic), were synthesized, showcasing the structural versatility of this chemical class (Wang & Mosberg, 1995).
Potential in Anticancer Research
- Substituted 1,2,3,4-tetrahydroisoquinolines have been explored as anticancer agents. This research is indicative of the role these compounds could play in pharmaceutical development, particularly in cancer therapeutics (Redda, Gangapuram & Ardley, 2010).
Synthesis of Enantiomerically Pure Compounds
- The creation of racemic and optically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and esters shows the potential for producing specific isomers for targeted applications (Kammermeier, Lerch & Sommer, 1992).
Medicinal Chemistry and Drug Development
- Compounds like KY-021, derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. These findings highlight the medicinal chemistry applications of tetrahydroisoquinoline derivatives in treating conditions like diabetes (Azukizawa et al., 2008).
Innovative Chemical Synthesis Techniques
- The efficient synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives through isocyanide-based, three-component reactions demonstrates advanced synthetic techniques that expand the utility of these compounds (Schuster, Lázár & Fülöp, 2010).
Novel Bioactive Molecules
- The synthesis of new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments suggests these compounds' potential in developing novel bioactive molecules (Kandinska, Kozekov & Palamareva, 2006).
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which include 2-benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that thiq based compounds may inhibit nitric oxide synthase by binding to the heme iron of the enzyme and preventing the conversion of arginine .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemische Analyse
Biochemical Properties
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, thereby affecting neuronal signaling and function. Additionally, this compound can bind to certain receptors, altering their activity and downstream signaling pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression and cellular responses . Furthermore, this compound can affect mitochondrial function and energy metabolism, impacting cellular energy production and overall cell health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin . Additionally, this compound can activate certain signaling pathways, such as the cAMP-PKA pathway, resulting in changes in gene expression and cellular responses . These molecular interactions and signaling events contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range . Beyond this range, the adverse effects outweigh the benefits, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . These metabolic interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic cation transporters and multidrug resistance proteins . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for determining the compound’s bioavailability and overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be directed to the nucleus, affecting gene expression and cellular responses . These subcellular localization events are crucial for understanding the compound’s mechanism of action and overall biological effects.
Eigenschaften
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQLZRGVJWNFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653338 | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-29-3 | |
| Record name | 1,2,3,4-Tetrahydro-2-(phenylmethyl)-8-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


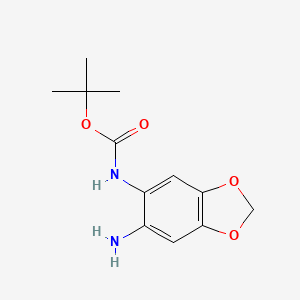

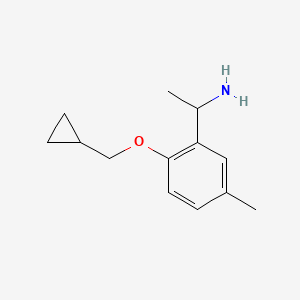
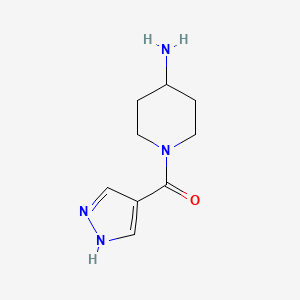

![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
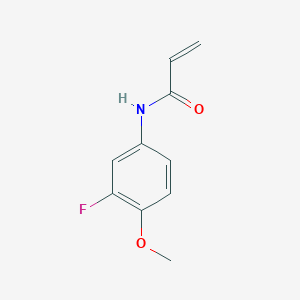
![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)




![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)
![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)
